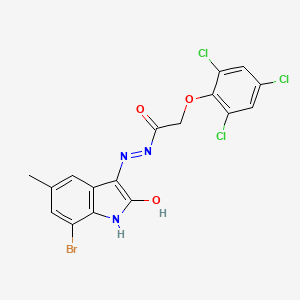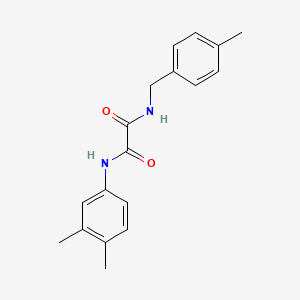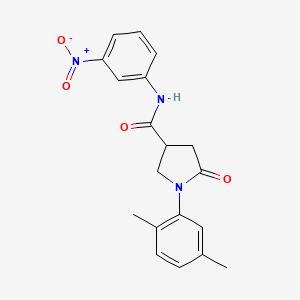![molecular formula C17H16Cl3NO4S2 B4894206 methyl [(4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenyl)thio]acetate](/img/structure/B4894206.png)
methyl [(4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenyl)thio]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenyl)thio]acetate, also known as MTTA, is a chemical compound that belongs to the class of thioether compounds. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl [(4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenyl)thio]acetate is not fully understood, but it is believed to act by disrupting the cellular membrane and inhibiting the activity of enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that methyl [(4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenyl)thio]acetate can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, methyl [(4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenyl)thio]acetate has been found to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl [(4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenyl)thio]acetate in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. However, one of the limitations is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for methyl [(4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenyl)thio]acetate research, including:
1. Further studies on the mechanism of action of methyl [(4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenyl)thio]acetate, to better understand how it works and how it can be optimized for use in cancer treatment.
2. Development of new methyl [(4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenyl)thio]acetate derivatives with improved efficacy and reduced toxicity.
3. Investigation of the potential use of methyl [(4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenyl)thio]acetate in combination with other anticancer agents, to enhance its therapeutic effects.
4. Exploration of the potential use of methyl [(4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenyl)thio]acetate in other applications, such as antifungal and antibacterial treatments.
In conclusion, methyl [(4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenyl)thio]acetate is a promising chemical compound that has shown potential for use in various scientific research applications. Its unique properties and potential applications make it an important area of study for future research.
Synthesemethoden
Methyl [(4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenyl)thio]acetate can be synthesized through a multistep process that involves the reaction of 4-bromoacetophenone with 2,2,2-trichloroethylamine hydrochloride to form an intermediate product. This intermediate product is then reacted with sodium sulfide to form the final product, methyl [(4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenyl)thio]acetate.
Wissenschaftliche Forschungsanwendungen
Methyl [(4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenyl)thio]acetate has been extensively used in scientific research as a potential anticancer agent, due to its ability to inhibit the growth and proliferation of cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent.
Eigenschaften
IUPAC Name |
methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]phenyl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO4S2/c1-25-15(22)11-26-13-9-7-12(8-10-13)16(17(18,19)20)21-27(23,24)14-5-3-2-4-6-14/h2-10,16,21H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMHPBZTVQTUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]phenyl]sulfanylacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)
![1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4894133.png)

![2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4894153.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1,2-oxazinan-2-yl)nicotinamide](/img/structure/B4894155.png)

![2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4894167.png)
![N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4894175.png)

![N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4894181.png)
![1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894193.png)
![ethyl ({[(3aS*,6aR*)-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl]carbonyl}amino)acetate](/img/structure/B4894204.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4894212.png)